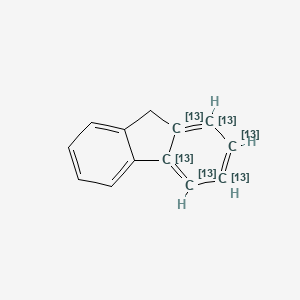

芴-13C6

描述

Fluorene-13C6 is a labelled polycyclic aromatic hydrocarbon. It is a derivative of fluorene, where six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as environmental science, chemistry, and biology.

科学研究应用

Fluorene-13C6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies:

Environmental Science: Used as a tracer to study the fate and transport of polycyclic aromatic hydrocarbons in the environment.

Chemistry: Employed in mechanistic studies to understand reaction pathways and kinetics.

Biology: Utilized in metabolic studies to trace the incorporation and transformation of polycyclic aromatic hydrocarbons in biological systems.

Medicine: Investigated for its potential role in understanding the metabolic pathways of carcinogenic polycyclic aromatic hydrocarbons.

作用机制

Target of Action

Fluorene-13C6, like other fluorene derivatives, is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA . The compound’s mutagenic activity is attributed to the formation of metabolites that are reactive and capable of forming DNA adducts .

Mode of Action

The mode of action of Fluorene-13C6 involves its metabolites binding to DNA. This process involves the opening of the epoxide ring in Fluorene-13C6 anti- and syn-diolepoxide .

Biochemical Pathways

Fluorene-13C6 is metabolized via angular deoxygenation and cleavage of the five-membered ring catabolism pathway . This metabolic pathway leads to the formation of various intermediates, which are then further metabolized or excreted.

Result of Action

The primary result of Fluorene-13C6’s action is the formation of DNA adducts . These adducts can interfere with normal DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis .

生化分析

Biochemical Properties

Fluorene-13C6 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly in the degradation pathway of fluorene . The nature of these interactions involves the conversion of fluorene into various catabolic intermediates .

Cellular Effects

Fluorene-13C6 affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Fluorene-13C6 involves its interaction with biomolecules and enzymes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Fluorene-13C6 is involved in several metabolic pathways. It interacts with various enzymes and cofactors. These interactions can affect metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fluorene-13C6 typically involves the incorporation of carbon-13 into the fluorene structure. One common method is the catalytic hydrogenation of carbon-13 labelled biphenylene, followed by cyclization to form the fluorene ring structure. The reaction conditions often include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of Fluorene-13C6 involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications for research applications.

化学反应分析

Types of Reactions: Fluorene-13C6 undergoes various chemical reactions, including:

Oxidation: Fluorene-13C6 can be oxidized to form fluorenone-13C6 using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of Fluorene-13C6 can yield dihydrofluorene-13C6 using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings of Fluorene-13C6, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Fluorenone-13C6.

Reduction: Dihydrofluorene-13C6.

Substitution: Nitrofluorene-13C6, bromofluorene-13C6, or chlorofluorene-13C6.

相似化合物的比较

Fluorene: The non-labelled version of Fluorene-13C6, used in similar applications but without the isotopic tracking capability.

Fluorenone: An oxidized derivative of fluorene, used in organic synthesis and as an intermediate in the production of other chemicals.

Dihydrofluorene: A reduced form of fluorene, used in studies of hydrogenation reactions and as a precursor in organic synthesis.

Uniqueness of Fluorene-13C6: Fluorene-13C6 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in various scientific studies. This makes it a valuable tool in research applications where precise monitoring of chemical transformations and pathways is required.

生物活性

Fluorene-13C6 is a labeled polycyclic aromatic hydrocarbon (PAH) where six carbon atoms are substituted with the carbon-13 isotope. This isotopic labeling allows for precise tracking and analysis in various biological and environmental studies. Its primary applications include metabolic studies, where it helps trace the incorporation and transformation of PAHs in biological systems, making it a valuable tool in both toxicology and environmental science.

Fluorene-13C6 exhibits its biological activity primarily through its interaction with DNA. The compound undergoes metabolic activation, leading to the formation of reactive metabolites that can bind covalently to DNA, forming DNA adducts. This process involves the opening of the epoxide ring in its metabolites, specifically through anti- and syn-diolepoxide forms, which are crucial in the formation of these adducts.

Biochemical Pathways

The metabolism of Fluorene-13C6 occurs via several pathways, including angular deoxygenation and cleavage of the five-membered ring. These pathways are vital for understanding how Fluorene-13C6 and its metabolites influence cellular functions and contribute to toxicity.

Cellular Effects

Fluorene-13C6 affects various cellular processes by influencing cell signaling pathways, gene expression, and overall cellular metabolism. The compound can lead to alterations in metabolic fluxes due to its interactions with enzymes and other biomolecules.

Case Studies

- Metabolic Studies : Research has shown that Fluorene-13C6 is utilized in studies examining the metabolism of PAHs in humans and animals. For instance, studies have demonstrated that after ingestion, PAHs like Fluorene exhibit significant excretion rates in urine, indicating active metabolism and potential toxicity .

- DNA Adduct Formation : A study highlighted that the metabolites of Fluorene-13C6 can form DNA adducts that may lead to mutagenic effects. The formation of these adducts is a critical step in understanding the carcinogenic potential of PAHs.

- Environmental Impact : In environmental studies, Fluorene-13C6 has been used as a tracer to assess the bioavailability and degradation of PAHs in contaminated sites. Its isotopic labeling allows researchers to track its movement through ecosystems and assess its impact on microbial communities .

Comparative Analysis of Excretion Rates

The following table summarizes findings related to the excretion rates of various PAHs, including Fluorene:

| Compound | Excretion Rate (%) | Half-Life (hr) |

|---|---|---|

| Naphthalene | 240 | 1.4 |

| Phenanthrene | 13 | 3.3 |

| Hydroxy-Fluorene | Varies | 1.7 - 7.0 |

| Fluorene | Not specified | Not specified |

This data underscores the variability in metabolism and excretion among different PAHs, highlighting the importance of using labeled compounds like Fluorene-13C6 for detailed studies .

属性

IUPAC Name |

9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1+1,3+1,5+1,7+1,10+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHNNTQXNPWCJQ-DTUITLBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675899 | |

| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189497-69-5 | |

| Record name | (1,2,3,4,4a,9a-~13~C_6_)-9H-Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。